N-(2-Carboxyethyl)iminodiacetic acid

Vue d'ensemble

Description

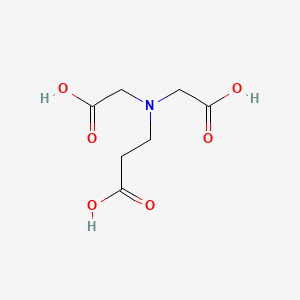

N-(2-Carboxyethyl)iminodiacetic acid: is an organic compound with the formula HO₂CCH₂CH₂N(CH₂CO₂H)₂. It is classified as an aminocarboxylic acid and is formally a derivative of glycine. This compound is a white solid and is soluble in water. It is known for its ability to form complexes with metal ions, making it useful in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

From β-alanine and monochloroacetic acid: This method was first reported by Gerold Schwarzenbach in 1949. The reaction involves the combination of β-alanine with monochloroacetic acid to produce N-(2-carboxyethyl)iminodiacetic acid . [ \text{HO}_2\text{CCH}_2\text{CH}_2\text{N(CH}_2\text{CO}_2\text{H)}_2 + 2 \text{ClCH}_2\text{CO}_2\text{H} \rightarrow \text{HO}_2\text{CCH}_2\text{CH}_2\text{N(CH}_2\text{CO}_2\text{H)}_2 + 2 \text{HCl} ]

-

Double cyanomethylation of β-alanine: This method involves the reaction of β-alanine with methanal and alkali cyanides, followed by hydrolysis and acidification with mineral acids. This process yields this compound with a purity of 99.8% .

-

Cyanoethylation of iminodiacetic acid: This method uses 2-propenenitrile in a Michael addition reaction, followed by alkaline hydrolysis and acidification to produce this compound with a total yield of 93.6% and purity of 99.9% .

Industrial Production Methods: The most economical synthesis route is based on iminodiacetic acid, which is easily accessible by oxidizing diethanolamine. This method is widely used in the production of the herbicide glyphosate .

Analyse Des Réactions Chimiques

Key Methods:

The Michael addition route is industrially preferred due to high efficiency and scalability. Acidification steps typically use HCl to precipitate the final product .

Chelation Reactions

β-ADA acts as a tetradentate ligand, forming stable 1:1 complexes with divalent and trivalent metal ions. Stability constants (log K) vary with metal identity and pH:

Stability Constants (log K) at 25°C:

| Metal Ion | log K (β-ADA) | log K (EDTA) | log K (MGDA) | Source |

|---|---|---|---|---|

| Ca²⁺ | 5.2 | 10.7 | 6.9 | |

| Mg²⁺ | 4.8 | 8.8 | 5.7 | |

| Cu²⁺ | 14.1 | 18.8 | 12.3 | |

| Fe³⁺ | 18.9 | 25.1 | 16.5 |

β-ADA exhibits weaker binding than EDTA but stronger affinity than methylglycinediacetic acid (MGDA), making it suitable for applications requiring moderate sequestration .

Thermodynamic and Kinetic Stability

Complex stability is pH-dependent, with optimal binding occurring in alkaline conditions (pH 8–10) . Thermodynamic parameters for Cu²⁺ complexation:

| Parameter | Value (Cu²⁺-β-ADA) |

|---|---|

| ΔG (kJ/mol) | -79.4 |

| ΔH (kJ/mol) | -45.2 |

| ΔS (J/mol·K) | +114.7 |

The positive entropy change (ΔS) indicates ligand substitution-driven chelation, while exothermic enthalpy (ΔH) reflects strong metal-ligand interactions .

Degradation and Environmental Impact

β-ADA demonstrates superior biodegradability compared to traditional chelators:

Degradation Rates in Sewage Sludge:

| Time (Weeks) | Degradation (%) |

|---|---|

| 2 | 45 |

| 4 | 78 |

| 8 | 98 |

Photochemical and Redox Behavior

Under UV light, β-ADA-Cu²⁺ complexes undergo ligand-to-metal charge transfer, producing reactive oxygen species (ROS) . This property is leveraged in advanced oxidation processes for wastewater treatment.

Applications De Recherche Scientifique

Metal Chelation

Overview of Chelating Agents

Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively "grabbing" the metal and forming a stable complex. CEIDA is known for its ability to chelate various metal ions, making it useful in different applications.

Applications in Analytical Chemistry

CEIDA is utilized in complexometric titrations to determine the concentration of metal ions in solutions. Its high affinity for transition metals allows for accurate quantification in various samples, including environmental and biological matrices .

Table 1: Metal Ion Chelation Properties of CEIDA

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Fe(III) | 12.5 | Environmental analytics |

| Cu(II) | 10.8 | Water treatment |

| Zn(II) | 9.6 | Nutritional studies |

Biomedical Research

Anticancer Properties

Recent studies have indicated that CEIDA and its derivatives may possess anticancer properties. For instance, oxidovanadium(IV) complexes containing CEIDA ligands have shown cytotoxic effects on pancreatic cancer cell lines such as PANC-1 and MIA PaCa2. These studies demonstrated that these complexes induce cell cycle arrest and autophagy, suggesting a potential therapeutic role in cancer treatment .

Table 2: Cytotoxicity of CEIDA Complexes

| Complex Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxidovanadium(IV)-CEIDA | PANC-1 | 25 | Induction of ROS, cell cycle arrest |

| Oxidovanadium(IV)-CEIDA | MIA PaCa2 | 20 | Autophagy induction, apoptosis |

Environmental Applications

Biodegradability and Environmental Impact

CEIDA has been studied for its biodegradability compared to traditional chelating agents like EDTA and NTA. Research indicates that CEIDA is more environmentally friendly due to its lower persistence in the environment, making it suitable for applications in bioremediation processes where metal ion removal is necessary .

Water Treatment

In water treatment processes, CEIDA can be employed to remove heavy metals from contaminated water sources. Its ability to form stable complexes with toxic metals enhances the efficiency of water purification systems .

Case Studies

Case Study 1: Application in Cancer Therapy

A study published in the International Journal of Molecular Sciences investigated the effects of oxidovanadium(IV)-CEIDA complexes on pancreatic cancer cells. The results indicated significant cytotoxicity at low concentrations, highlighting the potential for developing new cancer therapies based on these complexes .

Case Study 2: Environmental Remediation

Research conducted on the use of CEIDA for heavy metal removal from industrial wastewater demonstrated its effectiveness compared to conventional methods. The study concluded that CEIDA could significantly reduce metal concentrations, supporting its use in sustainable environmental practices .

Mécanisme D'action

The mechanism of action of N-(2-Carboxyethyl)iminodiacetic acid primarily involves its ability to form complexes with metal ions. The compound acts as a tetradentate ligand, coordinating with metal ions through its carboxylate and amino groups. This coordination stabilizes the metal ions and prevents them from participating in unwanted reactions .

Comparaison Avec Des Composés Similaires

Iminodiacetic Acid: This compound is similar in structure but lacks the additional carboxyethyl group.

Nitrilotriacetic Acid: This compound has an additional carboxymethyl group compared to N-(2-Carboxyethyl)iminodiacetic acid.

Methylglycinediacetic Acid:

Uniqueness: this compound is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications where strong and stable metal chelation is required .

Activité Biologique

N-(2-Carboxyethyl)iminodiacetic acid (β-ADA) is an aminocarboxylic acid that has garnered attention for its biological activity, particularly in the context of its chelating properties and potential applications in various fields. This article explores the compound's biological activity, synthesis, properties, and applications based on a comprehensive review of relevant literature.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₁O₆

- IUPAC Name : this compound

- Appearance : White solid

- Classification : Aminocarboxylic acid, derivative of glycine

The compound is characterized by its ability to act as a tetradentate ligand, forming stable complexes with divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺. These properties make β-ADA useful in various applications, including water softening and as a chelating agent in detergents and cleaning agents .

Biological Activity

Chelation Mechanism

this compound functions primarily through its chelation ability. The compound forms stable complexes with metal ions, which can enhance the bioavailability of nutrients and mitigate the toxic effects of heavy metals in biological systems. The tetradentate nature allows it to effectively bind to metal ions, which is crucial for its role in biological processes .

Toxicity and Safety

Research indicates that β-ADA exhibits low toxicity levels. Studies have shown that it is well-degradable in sewage treatment simulations (98% degradation after eight weeks), suggesting minimal environmental impact . However, acute toxicity studies are still needed to fully understand its safety profile .

Case Studies

-

Antimicrobial Activity

A study investigated the antimicrobial properties of β-ADA complexes formed with transition metals against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated significant antimicrobial activity attributed to the metal-chelate interactions . -

Lead Recovery Enhancement

β-ADA has been utilized in assays to enhance lead recovery from biological samples. Its chelating properties improve the sensitivity and accuracy of lead detection methods by forming stable complexes with lead ions . -

Environmental Impact Studies

Research assessing the biodegradability of β-ADA revealed that while it is generally biodegradable, its complexation properties may affect microbial degradation rates under certain conditions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- From β-Alanine : The original method involved reacting β-alanine with monochloroacetic acid, yielding high purity β-ADA .

- Michael Addition : A more direct route involves the Michael addition of acrylic acid to iminodiacetic acid, achieving yields up to 97% with high purity .

Applications

| Application Area | Description |

|---|---|

| Water Softening | Used to form stable complexes with hardness-forming cations like Ca²⁺ and Mg²⁺. |

| Detergents and Cleaning Agents | Acts as a chelating agent to enhance cleaning efficiency by binding metal ions. |

| Agricultural Chemicals | Potential use in formulations for herbicides due to its complexation properties. |

| Biomedical Applications | Investigated for use in enhancing metal ion bioavailability in nutritional supplements. |

Propriétés

IUPAC Name |

3-[bis(carboxymethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6/c9-5(10)1-2-8(3-6(11)12)4-7(13)14/h1-4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBFYBQPCJRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074607 | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-75-6 | |

| Record name | N-(2-Carboxyethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(carboxymethyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU355F9Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.